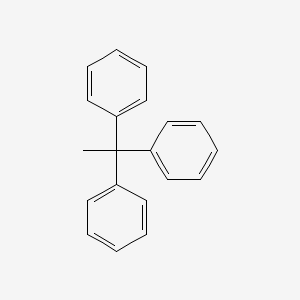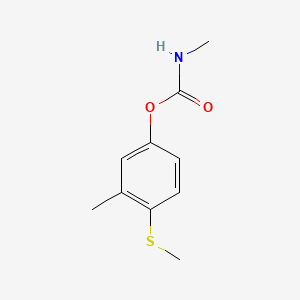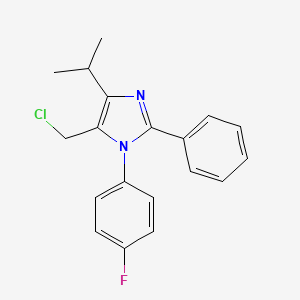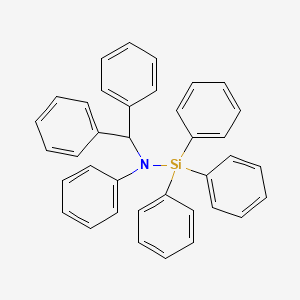
1,1,1-Triphenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Triphenylethane is an organic compound with the molecular formula C20H18 . It is characterized by a central ethane backbone substituted with three phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Triphenylethane can be synthesized through the alkylation of benzene with chloroform in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains a fundamental approach in laboratory settings .
化学反应分析
Types of Reactions: 1,1,1-Triphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Triphenylmethanol.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1,1,1-Triphenylethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1,1-Triphenylethane involves its interaction with various molecular targets. Its phenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
相似化合物的比较
Triphenylmethane: Similar in structure but lacks the ethane backbone.
Triphenylethylene: Contains a double bond in the ethane backbone.
Triphenylmethanol: An oxidized form of 1,1,1-Triphenylethane.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
5271-39-6 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,1-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI 键 |
QIDUHGHFWAMMPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)



![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)

![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
amino]-](/img/structure/B11941077.png)


